molecular formula C6H6ClN3O2 B2489401 (5-Chloro-2-nitrophenyl)hydrazine CAS No. 1966-16-1

(5-Chloro-2-nitrophenyl)hydrazine

Cat. No.: B2489401
CAS No.: 1966-16-1
M. Wt: 187.58
InChI Key: PZJAAWBBWCBSNZ-UHFFFAOYSA-N
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Description

(5-Chloro-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H6ClN3O2 It is a derivative of hydrazine, featuring a nitro group and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-nitrophenyl)hydrazine typically involves the reaction of 5-chloro-2-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

    Condensation: Carbonyl compounds such as aldehydes or ketones are used in condensation reactions, typically under acidic or basic conditions.

Major Products Formed

    Reduction: 5-Chloro-2-aminophenylhydrazine

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used

    Condensation: Hydrazones with different carbonyl compounds

Scientific Research Applications

(5-Chloro-2-nitrophenyl)hydrazine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It can be used in the preparation of functional materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (5-Chloro-2-nitrophenyl)hydrazine depends on the specific application and the target molecule. In general, the hydrazine moiety can interact with various biological targets, including enzymes and receptors, through the formation of covalent bonds or hydrogen bonding. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2-Nitrophenyl)hydrazine
  • (4-Chloro-2-nitrophenyl)hydrazine
  • (5-Fluoro-2-nitrophenyl)hydrazine

Uniqueness

(5-Chloro-2-nitrophenyl)hydrazine is unique due to the presence of both a chlorine atom and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The specific positioning of these substituents can influence the compound’s interactions with other molecules, making it valuable for targeted applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

(5-chloro-2-nitrophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-4-1-2-6(10(11)12)5(3-4)9-8/h1-3,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJAAWBBWCBSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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